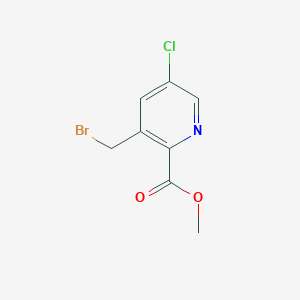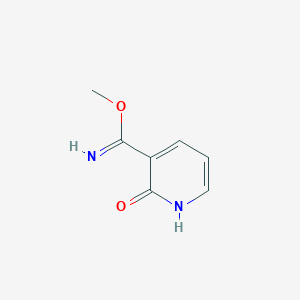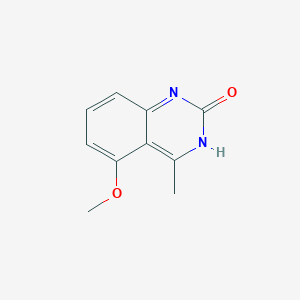
N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinocarbonyl group attached to an ethyl chain, which is further connected to a methoxyphenyl group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form an intermediate ester. This ester is then reacted with hydrazine hydrate under controlled conditions to yield the desired compound. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-hydroxy-phenyl)-acetamide
- N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-chloro-phenyl)-acetamide
- N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-nitro-phenyl)-acetamide
Uniqueness
N-((S)-1-Hydrazinocarbonyl-ethyl)-2-(4-methoxy-phenyl)-acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C12H17N3O3 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17N3O3/c1-8(12(17)15-13)14-11(16)7-9-3-5-10(18-2)6-4-9/h3-6,8H,7,13H2,1-2H3,(H,14,16)(H,15,17)/t8-/m0/s1 |
InChI-Schlüssel |
QWAVSTHTKBCPPR-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NN)NC(=O)CC1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C(=O)NN)NC(=O)CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-fluoro-3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13911128.png)




![Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate](/img/structure/B13911152.png)




![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium](/img/structure/B13911193.png)
![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)

